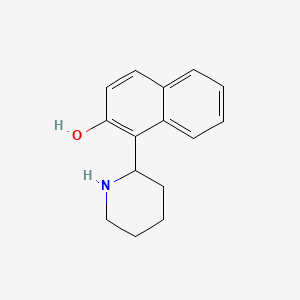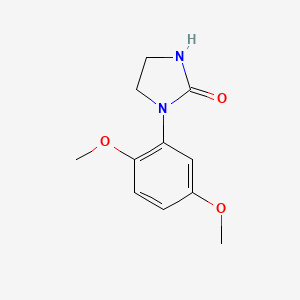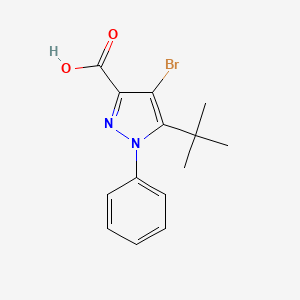![molecular formula C19H21N5O3 B2612583 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide CAS No. 1105240-03-6](/img/structure/B2612583.png)
2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide is a complex organic compound belonging to the pyrazolo[3,4-d]pyridazin family. This class of compounds is known for its diverse pharmacological activities, often showing potential in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide typically involves multi-step organic reactions. The synthesis begins with the preparation of intermediate compounds through cyclization and condensation reactions. Typical reagents might include hydrazine derivatives, aldehydes, ketones, and various catalytic agents. Reaction conditions such as temperature, pH, and solvents are critical in optimizing yields and purity.
Industrial Production Methods
Scaling up the synthesis for industrial production involves careful optimization of reaction parameters. Industrial methods may utilize continuous flow reactors to enhance reaction efficiency and control. The use of robust catalysts and advanced purification techniques like chromatography and recrystallization ensures high-quality production of the compound on a large scale.
化学反応の分析
Types of Reactions
The compound can undergo various chemical transformations, including:
Oxidation: : Converting specific functional groups to higher oxidation states.
Reduction: : Reducing ketone groups to alcohols under specific conditions.
Substitution: : Halogenation or amination of aromatic rings.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, chromium trioxide.
Reduction Reagents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halogenating agents like N-bromosuccinimide, amines.
Major Products
The major products from these reactions depend on the starting material and reaction conditions. For example, oxidation of the ketone group could yield a carboxylic acid derivative, while reduction could result in an alcohol.
科学的研究の応用
Chemistry
The compound is extensively studied for its chemical properties and potential as a synthetic intermediate. Its unique structure makes it a valuable scaffold for developing new molecules with desired properties.
Biology
In biological research, 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide is explored for its potential as an enzyme inhibitor or receptor ligand. Studies often focus on its interactions with biological macromolecules.
Medicine
The compound shows promise in medicinal chemistry for developing new drugs, especially in oncology and neurology. Its ability to modulate specific molecular targets could lead to novel therapeutic agents.
Industry
In the industrial sector, the compound could be used in the production of specialty chemicals or as a precursor for more complex molecules in pharmaceuticals or agrochemicals.
作用機序
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. These interactions can inhibit or activate biological pathways, leading to the desired pharmacological outcomes. The molecular pathways involved may include signal transduction cascades or metabolic processes.
類似化合物との比較
Similar Compounds
2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methylpropyl)acetamide
2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-ethylbutyl)acetamide
Uniqueness
The unique combination of a pyrazolo[3,4-d]pyridazin core with a methoxyethyl side chain differentiates this compound from its analogs. This structural distinction can influence its biological activity and chemical reactivity, providing unique advantages in various applications.
In conclusion: , 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide is a compound of significant interest across multiple scientific and industrial fields. Its synthesis, reactivity, and application in research and industry underscore its versatility and potential.
特性
IUPAC Name |
2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-27-10-9-20-16(25)12-23-19(26)18-15(17(22-23)13-7-8-13)11-21-24(18)14-5-3-2-4-6-14/h2-6,11,13H,7-10,12H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOFKZAIHNBQFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C(=O)C2=C(C=NN2C3=CC=CC=C3)C(=N1)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylidene}amino acetate](/img/structure/B2612500.png)
![3-methyl-1-phenyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2612501.png)
![2-(2-methoxyphenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide](/img/structure/B2612504.png)
![N-(2-chlorophenyl)-2-({6-oxo-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2612505.png)

![(3-{[(4-Bromophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone](/img/structure/B2612507.png)
![Methyl 2-(6-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2612509.png)
![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N,N-diethylacetamide](/img/structure/B2612510.png)
![N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2612513.png)

![(Z)-5-((2-((2-hydroxyethyl)(methyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one](/img/structure/B2612516.png)
![[4-(3-Methoxypyridin-2-yl)-tetrahydro-2H-pyran-4-yl]methanamine](/img/structure/B2612519.png)
![ethyl 1-(3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2612520.png)

